4-(Acetylamino)phenyl 4-methylbenzoate
Description
4-(Acetylamino)phenyl 4-methylbenzoate is an aromatic ester derivative featuring a 4-methylbenzoate group esterified to a 4-acetylamino-substituted phenyl ring. This compound belongs to a broader class of para-substituted benzoic acid derivatives, which are frequently utilized as intermediates in pharmaceutical and materials chemistry. The acetylamino group (-NHCOCH₃) enhances hydrogen-bonding capacity and solubility in polar solvents, while the methyl group on the benzoate moiety contributes to lipophilicity .
Structurally related compounds, such as sulfonamides, hydrazides, and heterocyclic derivatives, are often synthesized from similar precursors for applications in antimicrobial agents, enzyme inhibitors, and polymer precursors .
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29g/mol |
IUPAC Name |
(4-acetamidophenyl) 4-methylbenzoate |
InChI |
InChI=1S/C16H15NO3/c1-11-3-5-13(6-4-11)16(19)20-15-9-7-14(8-10-15)17-12(2)18/h3-10H,1-2H3,(H,17,18) |
InChI Key |
RHCHPXWZDUSOGN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 4-(Acetylamino)phenyl 4-methylbenzoate with structurally related compounds, emphasizing substituents, physical properties, and applications:
Physicochemical Properties
- Solubility: The acetylamino group enhances water solubility compared to non-polar analogues like phenyl 4-methylbenzoate. Sulfate esters (e.g., Sulfuric acid 4-(acetylamino)phenyl ester) exhibit high polarity due to the -OSO₃H group .
- Thermal Stability : Sulfonamides (e.g., Compound 4) have higher melting points (~248°C) compared to esters, attributed to strong intermolecular hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
